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Compound of Interest

Compound Name: 4-tert-Butyl-2-chlorobenzaldehyde

CAS No.: 65770-02-7

Cat. No.: B3055602

Get Quote

Executive Summary & Chemical Identity
4-tert-Butyl-2-chlorobenzaldehyde is a specialized aromatic intermediate often utilized in the

synthesis of agrochemicals, pharmaceuticals, and functional materials. Its stability profile is

governed by the interplay between the bulky, electron-donating tert-butyl group and the

electron-withdrawing, sterically demanding ortho-chloro substituent.

Understanding its thermodynamic limits is critical for optimizing reaction conditions (e.g.,

reductive aminations, oxidations) and ensuring shelf-life integrity during drug development

campaigns.
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Property Data / Prediction

Chemical Structure Benzaldehyde core, 2-Cl, 4-t-Bu

Molecular Formula C₁₁H₁₃ClO

Molecular Weight 196.67 g/mol

Physical State
Viscous liquid or low-melting solid (Predicted

MP: 15–25°C)

Boiling Point ~255–265°C (at 760 mmHg)

Solubility
High in organic solvents (DCM, THF, Toluene);

Negligible in water

Structural Analysis & Electronic Effects
To predict stability, we must deconstruct the molecule into its competing electronic and steric

vectors. This analysis dictates the "First Principles" of its reactivity.

The Ortho-Chloro Effect (Steric & Inductive)
The chlorine atom at the 2-position exerts two opposing forces:

Inductive Withdrawal (-I): It pulls electron density from the benzene ring, making the carbonyl

carbon more electrophilic. This increases susceptibility to nucleophilic attack (e.g., by water

or amines) compared to unsubstituted benzaldehyde.

Steric Shielding: The large chlorine atom creates a "kinetic fence" around the carbonyl

group. While the carbonyl is electronically more reactive, it is sterically less accessible. This

often results in higher thermal stability but slower reaction kinetics requiring harsher

conditions.

The Para-tert-Butyl Effect (Electronic Stabilization)
The tert-butyl group at the 4-position is a strong electron-donating group (EDG) via

hyperconjugation and induction (+I).
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Radical Stabilization: In the event of auto-oxidation (conversion to benzoic acid), the tert-

butyl group stabilizes the intermediate benzylic radical. Paradoxically, this can accelerate

oxidative degradation upon exposure to air if not properly stored.

Visualization of Stability Factors
The following diagram maps the intramolecular forces dictating the molecule's thermodynamic

behavior.
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Caption: Diagram 1: Intramolecular forces affecting the thermodynamic stability of the target

molecule.

Chemical Stability & Degradation Pathways
Thermodynamic stability is not absolute; it is relative to the environment. The three primary

degradation vectors for this molecule are Auto-oxidation, Photolysis, and Nucleophilic Addition.

Auto-Oxidation (The Primary Risk)
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Like most benzaldehydes, this compound is thermodynamically unstable in the presence of

oxygen, driving towards the lower-energy benzoic acid derivative.

Mechanism: Radical chain reaction initiated by H-abstraction from the formyl group.

Product: 4-tert-Butyl-2-chlorobenzoic acid.

Mitigation: Storage under Nitrogen/Argon is mandatory.

Photolytic Dehalogenation
Under UV irradiation (λ < 300 nm), the C-Cl bond is susceptible to homolytic cleavage,

especially in the presence of hydrogen donors (solvents).

Risk: Formation of 4-tert-butylbenzaldehyde (dechlorinated impurity) or radical

polymerization.

Control: Amber glassware is required for all analytical and storage protocols.

Thermal Stability
The molecule is predicted to be thermally robust up to ~150°C. Above this, decarbonylation

(loss of CO) is possible but rare without a transition metal catalyst.

Experimental Protocols: Validating Stability
As a scientist, you must not rely on predictions. The following protocols provide a self-validating

system to quantify the stability of your specific lot.

Protocol A: Stability-Indicating HPLC Method
Before stress testing, establish a reliable analytical method.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.
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Gradient: 50% B to 90% B over 15 min (High organic required due to lipophilic t-butyl group).

Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

Success Criteria: Resolution (Rs) > 1.5 between the aldehyde and its corresponding benzoic

acid oxidation product.

Protocol B: Forced Degradation (Stress Testing)
Perform these tests to define storage and handling limits.

Stress Condition Procedure Expected Outcome

Oxidative Stress

Dissolve 10 mg in 5 mL ACN.

Add 1 mL 3% H₂O₂. Store at

RT for 24h.

Formation of benzoic acid

derivative (>5% degradation

indicates high sensitivity).

Thermal Stress
Heat neat liquid at 80°C for

48h (sealed vial).

Minimal degradation (<1%). If

color darkens, check for

polymerization.

Photolytic Stress

Expose thin film or solution to

1.2 million lux hours (ICH

Q1B).

Check for dechlorination (C-Cl

cleavage).

Hydrolytic Stress
Reflux in 0.1 N HCl (aq/ACN)

for 4h.

Should be stable due to steric

shielding of the 2-Cl group.

Degradation Pathway Visualization
This workflow illustrates the transformation of the molecule under stress, guiding impurity

identification.
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Primary Degradation Routes
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Caption: Diagram 2: Major degradation pathways under oxidative and photolytic stress.

Handling & Storage Recommendations
Based on the thermodynamic profile established above:

Atmosphere: Strictly inert. Store under Nitrogen or Argon. The t-butyl group activates the

ring, and the aldehyde is prone to auto-oxidation.

Temperature: Refrigeration (2–8°C) is recommended to slow kinetic oxidation rates, though

the molecule is thermodynamically stable at room temperature if sealed.

Container: Amber glass (Type I) with Teflon-lined caps. Avoid metal containers which may

catalyze radical decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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